An In-depth Technical Guide to 3-Propoxyazetidine Hydrochloride
An In-depth Technical Guide to 3-Propoxyazetidine Hydrochloride
This guide provides a comprehensive technical overview of 3-Propoxyazetidine hydrochloride (CAS No. 897019-55-5), a versatile building block of significant interest in the pharmaceutical and medicinal chemistry sectors. The document is structured to provide researchers, scientists, and drug development professionals with core chemical properties, proven synthetic methodologies, and critical insights into its application, ensuring a well-rounded understanding grounded in scientific principles.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its strained ring system imparts unique conformational rigidity and serves as a versatile bioisostere for other common rings, often leading to improved physicochemical properties and target engagement. 3-Propoxyazetidine hydrochloride, in particular, has emerged as a key intermediate. The propoxy group attached at the 3-position can enhance properties like solubility and lipophilicity, making it an attractive component for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] This guide will delve into the essential technical data and practical methodologies associated with this compound.
Core Physicochemical & Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. 3-Propoxyazetidine hydrochloride is typically supplied as a white solid with a purity of ≥ 95-98% as determined by HPLC.[1][2]
Structural and Molecular Data
The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
| Property | Value | Source |
| CAS Number | 897019-55-5 | [1][2] |
| Molecular Formula | C₆H₁₃NO·HCl | [1] |
| Molecular Weight | 151.63 g/mol | [1][3] |
| IUPAC Name | 3-propoxyazetidine;hydrochloride | [4] |
| SMILES | CCCOC1CNC1.Cl | [3][4] |
| InChI Key | FWEILSWQALGJKN-UHFFFAOYSA-N | [4] |
| Appearance | White solid | [1] |
| Storage Conditions | 0-8 °C, keep in a dry, cool, well-ventilated place | [1][5] |
Spectroscopic Profile (Illustrative)
While specific batch data will vary, the following represents a typical spectroscopic profile for identity confirmation.
-
¹H NMR (DMSO-d₆): Expected signals would include a triplet corresponding to the methyl protons of the propoxy group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen. The azetidine ring protons would appear as multiplets in the upfield region. The N-H protons would likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): Characteristic peaks for the three distinct carbons of the propoxy group and the two non-equivalent carbons of the azetidine ring are expected.
-
Mass Spectrometry (ESI+): The primary ion observed would correspond to the free base [M+H]⁺ at m/z ≈ 116.12.
Expert Insight: When analyzing the NMR spectrum, the hydrochloride salt can lead to peak broadening, particularly for the protons on and adjacent to the nitrogen atom (the azetidine CH₂ and NH protons). Running the analysis in D₂O can facilitate proton exchange, causing the NH peak to disappear, which can be a useful confirmation tool.
Synthesis and Purification Protocol
The most common and efficient synthesis of 3-substituted azetidines originates from a more readily available precursor, 3-hydroxyazetidine or its hydrochloride salt. The propoxy group is typically introduced via a Williamson ether synthesis.
Conceptual Workflow: From Hydroxy Precursor to Propoxy Product
The synthesis is a two-step process involving the deprotonation of the hydroxyl group followed by nucleophilic substitution.
Caption: Synthetic workflow for 3-Propoxyazetidine HCl.
Detailed Experimental Protocol
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirring solvent.
-
Substrate Addition: Add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in the same anhydrous solvent dropwise to the NaH suspension. Rationale: The Boc-protecting group on the nitrogen prevents unwanted N-alkylation and improves solubility in organic solvents. Allow the reaction to stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup & Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection and Salt Formation: Dissolve the crude N-Boc-3-propoxyazetidine in a minimal amount of a suitable solvent like ethyl acetate or methanol. Add a solution of HCl in dioxane or diethyl ether (typically 4M, 2-3 equivalents) and stir. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. For higher purity, the product can be recrystallized from a solvent system such as ethanol/diethyl ether. Dry the final product under vacuum.[5]
Trustworthiness Check: The purity of the final product should be confirmed by ¹H NMR spectroscopy and HPLC analysis to ensure it meets the required specification (e.g., >98%) before use in subsequent applications.
Applications in Medicinal Chemistry and Drug Development
3-Propoxyazetidine hydrochloride is not an active pharmaceutical ingredient itself but rather a crucial structural motif and building block. Its incorporation into a larger molecule can significantly influence the resulting compound's biological activity and pharmacokinetic profile.
-
Scaffold for Novel Therapeutics: It serves as a foundational piece in the synthesis of more complex molecules, particularly in the development of new drugs targeting neurological disorders.[1][4]
-
Modulation of Physicochemical Properties: The propoxy group adds a degree of lipophilicity, which can be fine-tuned to optimize a drug's ability to cross cellular membranes. The azetidine nitrogen provides a site for further chemical modification and acts as a hydrogen bond acceptor.
-
Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other cyclic systems like piperidine or pyrrolidine, offering a different conformational constraint that can lead to enhanced target selectivity and reduced off-target effects.
-
Drug Delivery Systems: The unique structure is being explored for its potential in creating novel drug delivery mechanisms, which could improve the efficacy and targeting of therapeutic agents.[1][4]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[6][8]
-
Fire Safety: Use extinguishing media appropriate for the surrounding environment, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.[6] Thermal decomposition can release toxic gases like carbon oxides and nitrogen oxides (NOx).[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is incompatible with strong oxidizing agents and strong acids.[5][7] Recommended storage is often refrigerated at 0-8 °C to ensure long-term stability.[1]
Conclusion
3-Propoxyazetidine hydrochloride is a high-value chemical intermediate that provides a unique combination of structural rigidity and tunable physicochemical properties. Its utility as a building block in medicinal chemistry is well-established, offering a reliable scaffold for developing next-generation therapeutics. A firm grasp of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any researcher looking to leverage its strategic advantages in the complex landscape of drug discovery.
References
-
PubChem. (n.d.). 3-Propylazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 3-Propoxy-azetidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
